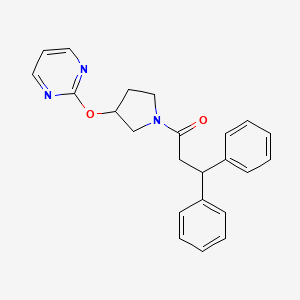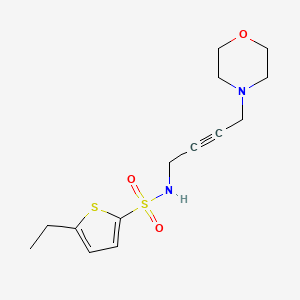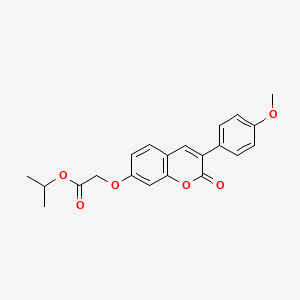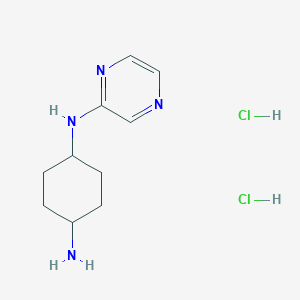![molecular formula C6H17NOSi B2809651 Methyl({2-[(trimethylsilyl)oxy]ethyl})amine CAS No. 98156-23-1](/img/structure/B2809651.png)
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl({2-[(trimethylsilyl)oxy]ethyl})amine” is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
Trimethylsilyl groups are sometimes used to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule . A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .Molecular Structure Analysis
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Scientific Research Applications
Esterification
“Methyl({2-[(trimethylsilyl)oxy]ethyl})amine” can be used in the process of esterification . Specifically, it can be used to synthesize 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate, which is an effective reagent for the formation of 2-trimethylsilylethyl esters . This process does not require an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation .
Synthesis of Protecting Groups
This compound can be used to synthesize protecting groups for organic molecules with a carboxylic acid functionality . The trimethylsilylethyl (TMSE) ester has become popular in this context, as the ester can be easily cleaved (with acid, base or fluoride) without disturbing most other benzyl or alkyl esters .
Transformation to Other Esters or Lactones
TMSE esters may also be transformed to other esters or lactones by capturing the carboxylate resulting from treatment with fluoride with an electrophile . This chemistry can be employed to decarboxylate TMSE-protected β-keto esters, facilitating the enantioselective formation of all carbon quaternary centers .
Synthesis of Teoc-Protected Amines
“Methyl({2-[(trimethylsilyl)oxy]ethyl})amine” can be used to synthesize Teoc-protected amines via alcoholysis of the corresponding isocyanates .
Synthesis of Various Chemical Compounds
This compound can be used in the synthesis of various chemical compounds. For example, it can be used to synthesize N-Allyl-N,N-bis(trimethylsilyl)amine, 2-((Trimethylsilyl)ethynyl)pyridin-3-amine, 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, 3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine, 4-(Trimethylsilyl)-3-butyn-1-amine, and many others .
Synthesis of Functional Groups
“Methyl({2-[(trimethylsilyl)oxy]ethyl})amine” can be used in the synthesis of functional groups in organic chemistry. A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .
Mechanism of Action
Target of Action
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine is primarily used as a protecting reagent . Its primary targets are carboxyl and phosphate groups in organic compounds . These groups are often found in various biological molecules, including proteins and nucleic acids, where they play crucial roles in molecular interactions and biochemical reactions.
Mode of Action
This compound interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups , which are more stable and less reactive, thereby protecting the functional groups from undesirable reactions during chemical synthesis.
Action Environment
The action of Methyl({2-[(trimethylsilyl)oxy]ethyl})amine can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
N-methyl-2-trimethylsilyloxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-7-5-6-8-9(2,3)4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZHAVXRVJVLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCO[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine | |
CAS RN |
98156-23-1 |
Source


|
| Record name | methyl({2-[(trimethylsilyl)oxy]ethyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2809580.png)

![2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2809582.png)
![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-(3-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2809584.png)
![N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2809585.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)
